molecular formula C13H18BrNO3 B2768912 (R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate CAS No. 380610-92-4

(R)-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate

Cat. No. B2768912
CAS RN: 380610-92-4
M. Wt: 316.195
InChI Key: CYSVECFBQRKMKO-NSHDSACASA-N
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Description

“®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate” is a chemical compound . It is a type of carbamate ester . Carbamate esters are known to inhibit acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site .


Molecular Structure Analysis

The molecular structure of carbamate compounds plays a crucial role in their reactivity and inhibitory potency . The inhibitory structures of a compound that can form the covalent bond were identified through analysis of docked conformations of the compound and its metabolites .


Chemical Reactions Analysis

Carbamate esters can inhibit acetylcholinesterase (AChE) by binding covalently to a serine residue in the enzyme active site . Their inhibitory potency depends largely on affinity for the enzyme and the reactivity of the ester .


Physical And Chemical Properties Analysis

The physical and chemical properties of carbamate compounds like “®-tert-Butyl (1-(3-bromophenyl)-2-hydroxyethyl)carbamate” can determine their inhibitory potency . Interactions with the diverse functional subsites in the active site gorge of AChE lead to different binding modes .

Scientific Research Applications

  • Enzymatic Kinetic Resolution : The compound has been used in enzymatic kinetic resolution. Specifically, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was resolved by Candida antarctica lipase B, resulting in optically pure (R)- and (S)-enantiomers with excellent enantioselectivity (Piovan, Pasquini, & Andrade, 2011).

  • Synthesis of Natural Products : The compound is an intermediate in the synthesis of the natural product jaspine B, which has cytotoxic activity against several human carcinoma cell lines. It was synthesized from L-Serine through a multi-step process (Tang et al., 2014).

  • Development of New Synthetic Methods : It has been used in various synthetic methods. For example, the compound was involved in the preparation of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in biologically active compounds like omisertinib (Zhao et al., 2017).

  • Gas-Phase Elimination Kinetics : The gas-phase elimination kinetics of tert-butyl esters of carbamic acids, including variants of this compound, were studied, providing insights into the reaction mechanisms and temperature dependence of rate coefficients (Mora et al., 2007).

  • Organic Photovoltaic Materials : It has also been used in the production of organic photovoltaic materials. For example, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate was synthesized for this purpose (Chmovzh & Rakitin, 2021).

Future Directions

The development of a mechanism-based in silico approach for classification and prediction of the inhibitory potency of carbamates could be a future direction . This could help in screening a diversity of chemical structures for AChE inhibitory potency .

properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-bromophenyl)-2-hydroxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-11(8-16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVECFBQRKMKO-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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